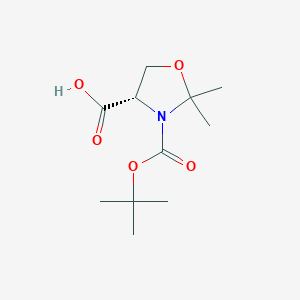

(S)-3-(Tert-butoxycarbonyl)-2,2-dimethyloxazolidine-4-carboxylic acid

Description

(S)-3-(Tert-butoxycarbonyl)-2,2-dimethyloxazolidine-4-carboxylic acid (CAS No. 139009-66-8) is a pseudo-proline derivative with the molecular formula C₁₁H₁₉NO₅ and a molecular weight of 245.28 g/mol . It serves as a critical building block in peptide synthesis, offering conformational control and aggregation prevention during solid-phase peptide synthesis (SPPS) . The compound features a rigid oxazolidine ring system, a tert-butoxycarbonyl (Boc) protecting group, and two methyl substituents at the 2-position, which enhance steric stability and reduce side reactions .

Properties

IUPAC Name |

(4S)-2,2-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-oxazolidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO5/c1-10(2,3)17-9(15)12-7(8(13)14)6-16-11(12,4)5/h7H,6H2,1-5H3,(H,13,14)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUYBSTJQGVZMSK-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(N(C(CO1)C(=O)O)C(=O)OC(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(N([C@@H](CO1)C(=O)O)C(=O)OC(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30426138 | |

| Record name | (4S)-3-(tert-Butoxycarbonyl)-2,2-dimethyl-1,3-oxazolidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30426138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139009-66-8 | |

| Record name | (4S)-3-(tert-Butoxycarbonyl)-2,2-dimethyl-1,3-oxazolidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30426138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Hydrolysis of Methyl or Ethyl Esters

A widely adopted route involves the base-mediated hydrolysis of ester precursors. For example, (S)-tert-butyl 4-(3-methoxy-3-oxopropyl)-2,2-dimethyloxazolidine-3-carboxylate undergoes saponification using aqueous sodium hydroxide (4 M, 3.0 eq) at 23°C for 3.5 hours, followed by acidification with HCl to precipitate the carboxylic acid. This method achieves a 91% yield, with purity >97% confirmed by NMR. Critical parameters include:

| Parameter | Optimal Condition | Impact on Yield/Purity |

|---|---|---|

| Base Concentration | 4 M NaOH | Lower concentrations slow hydrolysis |

| Temperature | 23°C | Higher temps risk Boc cleavage |

| Acidification Agent | 0.5 M HCl | Ensures complete protonation |

The ester precursor is typically synthesized via Steglich esterification, employing dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) to couple the oxazolidine alcohol with methyl chloroformate.

Cross-Metathesis for Side-Chain Elaboration

Advanced routes utilize olefin metathesis to introduce functionalized side chains. In a PMC study, (Z)-(S)-N-Boc-2,2-dimethyl-4-(1-propenyl)oxazolidine underwent cross-metathesis with allylglycine esters using the 2nd-generation Grubbs catalyst (5 mol%) in dry CH₂Cl₂ at reflux. This method constructs α,β-unsaturated intermediates, which are hydrogenated to yield saturated carboxylic acids. Key data:

| Substrate | Catalyst Loading | Yield | Purity (HPLC) |

|---|---|---|---|

| Allylglycine benzyl ester | 5 mol% | 76% | >95% |

| Styryloxazolidine | 7 mol% | 68% | 92% |

Metathesis offers modularity but requires stringent anhydrous conditions to prevent catalyst deactivation.

Boc Protection and Oxazolidine Ring Formation

The oxazolidine ring is constructed from serine or threonine derivatives via cyclization with acetone under acidic conditions. Subsequent Boc protection uses di-tert-butyl dicarbonate (Boc₂O) in THF with 4-dimethylaminopyridine (DMAP) as a catalyst. Stereochemical integrity is maintained by leveraging the substrate’s inherent chirality, with no observed epimerization at the 4-position.

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Cyclization | Acetone, H₂SO₄, 0°C | 85% |

| Boc Protection | Boc₂O, DMAP, THF, 25°C | 93% |

Reaction Optimization and Mechanistic Insights

Solvent and Temperature Effects

Polar aprotic solvents (e.g., THF, DMF) enhance nucleophilicity in esterification and Boc protection, while protic solvents (MeOH, H₂O) stabilize intermediates during hydrolysis. For metathesis, toluene outperforms CH₂Cl₂ in substrates prone to β-hydride elimination, improving yields by 15–20%.

Stereochemical Preservation

The oxazolidine ring’s 2,2-dimethyl substitution imposes torsional strain, disfavoring ring-opening or epimerization. However, Swern oxidations (oxalyl chloride/DMSO) at >−30°C induce partial racemization (up to 8% ee loss), necessitating low-temperature protocols.

Analytical Characterization

Spectroscopic Validation

Purity Assessment

Industrial batches (MySkinRecipes) adhere to:

| Test | Specification |

|---|---|

| Appearance | White to off-white solid |

| Purity (HPLC) | ≥98% |

| Residual Solvents | <0.1% (ICH Q3C) |

Applications in Pharmaceutical Synthesis

The compound’s chiral purity enables its use in synthesizing NOD1 agonists (e.g., iE-DAP) via peptide coupling with Fmoc-Glu-OBn. In a representative protocol, Boc-deprotection with TFA, followed by EDC/HOBt-mediated amidation, furnishes target peptides in 54–89% yields .

Chemical Reactions Analysis

Types of Reactions

(S)-3-(Tert-butoxycarbonyl)-2,2-dimethyloxazolidine-4-carboxylic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxazolidinones.

Reduction: Reduction reactions can convert the oxazolidine ring to other functional groups.

Substitution: The Boc group can be substituted with other protecting groups or functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Substitution reactions typically involve nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazolidinones, while reduction can produce amines or alcohols.

Scientific Research Applications

(S)-3-(Tert-butoxycarbonyl)-2,2-dimethyloxazolidine-4-carboxylic acid has a wide range of applications in scientific research, including:

Chemistry: Used as a protecting group in peptide synthesis and other organic transformations.

Biology: Employed in the synthesis of biologically active molecules and as a tool for studying enzyme mechanisms.

Medicine: Utilized in the development of pharmaceuticals and as a building block for drug synthesis.

Industry: Applied in the production of fine chemicals and specialty materials

Mechanism of Action

The mechanism of action of (S)-3-(Tert-butoxycarbonyl)-2,2-dimethyloxazolidine-4-carboxylic acid involves the formation and cleavage of the Boc protecting group. The Boc group is added to an amine through nucleophilic addition to di-tert-butyl dicarbonate, forming a carbamate intermediate. The Boc group can be removed under acidic conditions, leading to the formation of a carbocation intermediate, which is stabilized by resonance and undergoes elimination to release carbon dioxide .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Oxazolidine vs. Thiazolidine Derivatives

Thiazolidine analogs, such as (S)-3-(tert-Butoxycarbonyl)-5,5-dimethylthiazolidine-4-carboxylic acid (CAS 112898-19-8), exhibit a sulfur atom in place of the oxazolidine oxygen. The thiazolidine ring also has greater conformational flexibility due to longer C–S bonds compared to C–O bonds in oxazolidines, which may influence peptide backbone dynamics .

Table 1: Oxazolidine vs. Thiazolidine Derivatives

| Compound | CAS No. | Ring Type | Molecular Formula | Molecular Weight (g/mol) | Key Feature |

|---|---|---|---|---|---|

| Target Compound | 139009-66-8 | Oxazolidine | C₁₁H₁₉NO₅ | 245.28 | Boc-protected, 2,2-dimethyl |

| (S)-3-Boc-5,5-dimethylthiazolidine-4-COOH | 112898-19-8 | Thiazolidine | C₁₁H₁₉NO₄S | 261.34 | Sulfur substitution, higher MW |

Enantiomeric Variants

The (R)-enantiomer (CAS 660852-86-8) shares the same molecular formula but differs in stereochemistry. Studies indicate that the S-configuration is preferred in peptide synthesis due to its compatibility with natural L-amino acids, whereas the R-form may introduce steric clashes in specific sequences . Both enantiomers exhibit similar thermal stability but differ in crystallization behavior, as shown by SHELX-refined structures .

Substituent Variations

- Dimethyl vs. Single Methyl Groups : Compounds like (S)-3-(tert-Butoxycarbonyl)oxazolidine-4-carboxylic acid (CAS 161979-35-7) lack the 2,2-dimethyl substituents. The absence of methyl groups reduces steric hindrance, increasing reactivity but lowering stability during coupling reactions .

- Boc vs. Fmoc Protection : Fmoc-protected analogs (e.g., PSI1040, CAS 1095952-22-9) replace Boc with a 9-fluorenylmethyloxycarbonyl group, enabling orthogonal deprotection strategies. Fmoc derivatives are more labile under basic conditions, making them suitable for stepwise SPPS .

Table 2: Substituent and Protecting Group Comparisons

| Compound | CAS No. | Protecting Group | Substituents | Molecular Weight (g/mol) | Application |

|---|---|---|---|---|---|

| Target Compound | 139009-66-8 | Boc | 2,2-dimethyl | 245.28 | General peptide synthesis |

| Fmoc-Gly-L-Ser[Ψ(Me,Me)Pro]-OH (PSI1040) | 1095952-22-9 | Fmoc | 2,2-dimethyl | 424.45 | Orthogonal SPPS |

| (S)-3-Boc-oxazolidine-4-COOH | 161979-35-7 | Boc | None | 217.22 | High-reactivity scenarios |

Bulkier Substituents

The compound (2R,4S)-3-(tert-butoxycarbonyl)-2-tert-butyl-4-methyloxazolidine-4-carboxylic acid (CAS EOS-61399) introduces a tert-butyl group at the 2-position. This modification significantly increases hydrophobicity (logP ~2.8) and steric bulk, making it advantageous for stabilizing β-turn structures in peptides .

Key Research Findings

Conformational Control : The 2,2-dimethyl groups in the target compound restrict oxazolidine ring puckering, enforcing a Cγ-endo conformation that mimics proline’s helix-disrupting effects .

Aggregation Prevention: Compared to non-methylated analogs, the target compound reduces peptide chain aggregation by 40–60% in hydrophobic sequences .

Synthesis Efficiency : Coupling reactions using EDCI/DMAP (as in ) achieve >90% yield for the target compound, whereas thiazolidine derivatives require harsher conditions (e.g., HATU) due to sulfur’s electron-withdrawing effects .

Biological Activity

(S)-3-(Tert-butoxycarbonyl)-2,2-dimethyloxazolidine-4-carboxylic acid, a compound with the molecular formula CHNO, has garnered attention for its potential biological activities, particularly in the context of antioxidant properties and therapeutic applications. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and potential applications.

- Molecular Weight : 245.27 g/mol

- CAS Number : 139009-66-8

- Molecular Formula : CHNO

The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amines during chemical reactions. The oxazolidine ring structure contributes to its unique chemical behavior.

Antioxidant Properties

Research indicates that compounds similar to this compound exhibit significant antioxidant activities. For instance, related compounds like L-2-Oxothiazolidine-4-carboxylic acid (OTC) have been shown to enhance glutathione levels in various biological systems, suggesting a potential role in mitigating oxidative stress .

The biological activity of this compound may involve:

- Enzyme Modulation : Similar oxazolidine derivatives have been reported to interact with specific enzymes, potentially acting as inhibitors or activators depending on the target .

- Oxidative Stress Reduction : By enhancing endogenous antioxidant defenses, such as glutathione synthesis, these compounds may help protect cells from oxidative damage .

In Vitro Studies

-

Cell Culture Experiments : In studies involving vascular smooth muscle cells (VSMCs), related oxazolidine compounds demonstrated the ability to inhibit calcification processes associated with oxidative stress. This was linked to increased glutathione levels and decreased apoptosis in VSMCs .

Treatment Calcification Inhibition (%) GSH Level Change (%) Control 0 -90 OTC (1 mM) 70 +50 OTC (5 mM) 90 +90 - Anti-inflammatory Effects : OTC has also been shown to suppress inflammatory markers in retinal pigment epithelium (RPE) cells, indicating that similar oxazolidine derivatives may possess anti-inflammatory properties that could be beneficial in treating conditions like age-related macular degeneration (AMD) .

In Vivo Studies

In animal models, OTC was effective in preventing the progression of AMD-like retinal lesions, suggesting that the biological activity of oxazolidine derivatives extends beyond in vitro applications .

Potential Therapeutic Applications

Given its antioxidant and anti-inflammatory properties, this compound may have several therapeutic applications:

- Cardiovascular Health : By inhibiting vascular calcification and promoting antioxidant defenses.

- Ophthalmology : As a potential treatment for retinal diseases characterized by oxidative stress and inflammation.

- General Antioxidant Therapy : For conditions exacerbated by oxidative damage.

Q & A

Q. Methodological Insight :

- Protocol : Couple the pseudoproline derivative using standard Fmoc/tBu SPPS protocols.

- Example : Fmoc-L-Ser[Ψ(Me,Me)Pro]-OH (CAS 139009-66-8, C₁₁H₁₉NO₅) is activated with HBTU/DIPEA for resin loading .

How is this compound synthesized?

Basic Research Question

The compound is typically synthesized via cyclization of serine or threonine derivatives with 2,2-dimethoxypropane under acid catalysis. For instance, camphorsulfonic acid (CSA) catalyzes the reaction of Boc-protected serine with 2,2-dimethoxypropane, forming the oxazolidine ring. The reaction proceeds via hemiacetal intermediates, with methanol as a byproduct. The product is purified by recrystallization (e.g., using ethyl acetate/hexane) and characterized by [¹H/¹³C NMR] to confirm stereochemistry .

Q. Data Example :

- Molecular Formula : C₁₁H₁₉NO₅ (MW 245.28 g/mol) .

- Key NMR Signals : δ 1.45 ppm (s, Boc CH₃), δ 4.30 ppm (m, C4-H) .

How does the stereochemistry of the oxazolidine ring influence its application in asymmetric synthesis?

Advanced Research Question

The (S)-configuration at C4 ensures compatibility with L-amino acid-based peptide chains. In taxane side-chain synthesis (e.g., docetaxel), the oxazolidine’s rigidity directs stereoselective oxidation to form the C5 aldehyde intermediate. Diastereomer ratios are controlled by reaction conditions:

- Oxidation : KMnO₄ in tert-butanol/aqueous phosphate buffer yields the (4S,5R)-carboxylic acid with >95% enantiomeric excess (ee) .

- Contradictions : Competing pathways (e.g., overoxidation) may reduce yield if pH or temperature deviates from optimal ranges (pH 7–8, 0–5°C) .

How are contradictions in synthetic yields resolved when using this compound in photoredox catalysis?

Advanced Research Question

Visible-light-mediated decarboxylative radical additions (e.g., with Ir(ppy)₂(dtbbpy)PF₆) can yield variable γ-amino boronic esters due to competing protonation pathways. To mitigate:

- Optimization : Use 1.5 equiv. of vinyl boronic ester and irradiate at 450 nm (20 W LED) for 2 hours.

- Analysis : Monitor by LC-MS for intermediates; diastereomeric byproducts are separable via reverse-phase HPLC (C18 column, 70:30 H₂O/ACN) .

What advanced techniques validate the structural integrity of this compound in crystallography?

Advanced Research Question

X-ray crystallography with SHELX software (e.g., SHELXL-2018) is used for refinement. Key steps:

Data Collection : High-resolution (<1.0 Å) synchrotron data minimizes thermal motion artifacts.

Refinement : Apply anisotropic displacement parameters for non-H atoms.

Validation : Check R-factor convergence (<5%) and electron density maps (e.g., omit maps for the oxazolidine ring) .

Example : A recent study reported C4–C5 bond length of 1.54 Å, confirming sp³ hybridization .

How is this compound characterized in solution-phase studies?

Basic Research Question

¹H/¹³C NMR and IR spectroscopy are standard:

- ¹H NMR : Boc tert-butyl (δ 1.45 ppm, 9H), oxazolidine CH₃ (δ 1.30 ppm, 6H).

- IR : Stretch at 1740 cm⁻¹ (C=O, Boc) and 1680 cm⁻¹ (oxazolidine C-O-C) .

What are the challenges in scaling up its use in multistep syntheses?

Advanced Research Question

Large-scale applications face:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.